Betaine D-galacturonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betaine D-galacturonate typically involves the reaction of betaine with D-galacturonic acid under controlled conditions. One common method is to dissolve both compounds in water and allow them to react at a specific pH and temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of betaine from natural sources such as sugar beets, followed by its reaction with D-galacturonic acid derived from pectin-rich agricultural residues. Advanced techniques such as accelerated solvent extraction and solid-phase extraction can be used to isolate and purify the compounds before they are combined .
Chemical Reactions Analysis
Types of Reactions: Betaine D-galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering its chemical structure and properties.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new derivatives of this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Betaine D-galacturonate has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound’s role in cellular osmoregulation and methylation processes makes it valuable for studying cellular functions and metabolic pathways.
Mechanism of Action
Betaine D-galacturonate exerts its effects through several mechanisms:
Methylation: Betaine acts as a methyl group donor, participating in the methylation of homocysteine to form methionine.
Osmoregulation: Betaine helps maintain cellular hydration and protects cells from osmotic stress by acting as an osmolyte.
Neuroprotection: Betaine modulates the uptake of gamma-aminobutyric acid (GABA) by the GABA transporter, providing neuroprotection against excitotoxicity.
Comparison with Similar Compounds
Betaine D-galacturonate can be compared with other similar compounds, such as:
Betaine hydrochloride: A commonly used form of betaine with similar methylation and osmoregulatory properties.
D-galacturonic acid: The precursor of this compound, which plays a key role in pectin catabolism and has various industrial applications.
2-Keto-3-deoxy-galactonate:
Properties
CAS No. |
93778-40-6 |
---|---|
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5(7)8/h1-5,8-11H,(H,12,13);4H2,1-3H3/t2-,3+,4+,5-;/m0./s1 |
InChI Key |
NTRGSJJAAMSXHU-RMTXHFLUSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.